molecular formula C27H46O6Si2 B569940 (2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid CAS No. 1235828-19-9

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid

Cat. No.: B569940
CAS No.: 1235828-19-9
M. Wt: 522.829
InChI Key: JYMJLNLYYZEXRC-XEPMYJLFSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its identity as ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate. The compound is cataloged under Chemical Abstracts Service registry number 1235828-19-9, providing unambiguous identification within chemical databases. The molecular formula C27H46O6Si2 indicates the presence of twenty-seven carbon atoms, forty-six hydrogen atoms, six oxygen atoms, and two silicon atoms, resulting in a molecular weight of 522.8 grams per mole.

The International Chemical Identifier (InChI) string for this compound is InChI=1S/C27H46O6Si2/c1-13-30-25(29)17-15-22(31-20(2)28)18-21-14-16-23(32-34(9,10)26(3,4)5)24(19-21)33-35(11,12)27(6,7)8/h14-17,19,22H,13,18H2,1-12H3/b17-15+/t22-/m1/s1. This comprehensive identifier encodes the complete molecular structure including stereochemical configuration and geometric isomerism. The corresponding InChI Key JYMJLNLYYZEXRC-XEPMYJLFSA-N provides a condensed hash representation suitable for database searches and cross-referencing.

The Simplified Molecular Input Line Entry System (SMILES) notation CCOC(=O)/C=C/C@HOC(=O)C clearly delineates the molecular connectivity and stereochemistry. Alternative nomenclature includes the designation as this compound, emphasizing the specific stereochemical descriptors and functional group arrangements.

Identification Parameter Value
Chemical Abstracts Service Number 1235828-19-9
Molecular Formula C27H46O6Si2
Molecular Weight 522.8 g/mol
InChI Key JYMJLNLYYZEXRC-XEPMYJLFSA-N
PubChem Compound Identifier 125401597

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits complex three-dimensional arrangements determined by multiple stereochemical centers and geometric constraints. The primary stereochemical feature is the (4S) configuration at the carbon bearing the acetyloxy group, which establishes the absolute configuration of the chiral center within the pentenoic acid chain. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, ensuring unambiguous specification of the molecular handedness.

The geometric isomerism is defined by the (2E) configuration of the double bond within the pentenoic acid moiety, indicating a trans arrangement of substituents across the alkene functionality. This E-configuration significantly influences the overall molecular conformation and affects both the spatial distribution of functional groups and the compound's reactivity profile. The extended conformation adopted by the E-alkene creates a relatively linear arrangement of the carboxylic acid terminus and the substituted phenyl ring system.

Analysis of the phenyl ring substitution pattern reveals 3,4-disubstitution with tert-butyldimethylsilyl ether groups. The silicon-oxygen bond lengths in such systems typically measure approximately 1.65 Ångströms, significantly longer than corresponding carbon-oxygen bonds (1.41 Ångströms). This difference in bond length has profound implications for molecular geometry, as the extended Si-O bonds can accommodate bulky tert-butyldimethylsilyl groups without severe steric interactions. The tetrahedral geometry around each silicon center creates a cone-shaped protective environment around the phenolic oxygen atoms.

The conformational preferences of the tert-butyldimethylsilyl groups are influenced by steric interactions between the bulky tert-butyl substituents and the aromatic ring system. Crystal structure analyses of related compounds indicate that these protecting groups adopt conformations that minimize steric hindrance while maintaining effective protection of the phenolic functionalities. The C-O-Si-C torsion angles typically approach -177.40 degrees, indicating nearly antiperiplanar arrangements that optimize orbital overlap and minimize steric clashes.

Stereochemical Feature Configuration Structural Impact
Chiral Center (C-4) S Determines absolute configuration
Alkene Geometry (C-2,C-3) E Creates extended molecular framework
Phenyl Substitution 3,4-bis(silyloxy) Controls aromatic ring electronics
Silicon Centers Tetrahedral Provides steric protection

X-ray Crystallographic Analysis of Silyl Ether Motifs

X-ray crystallographic analysis provides detailed insights into the solid-state structure of silyl ether-containing compounds, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for the target compound may not be directly available, analysis of structurally related tert-butyldimethylsilyl ether derivatives provides valuable insights into the structural characteristics of this protective group motif.

Crystallographic studies of 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane demonstrate typical structural parameters for aromatic tert-butyldimethylsilyl ethers. The crystal structure reveals triclinic symmetry with space group P1̄, indicating the absence of significant symmetry elements beyond inversion centers. The silicon-oxygen bond length measures 1.65 Ångströms, consistent with typical Si-O single bond distances, while the oxygen-silicon-carbon bond angles approach tetrahedral values near 109.5 degrees.

The C-O-Si-C torsion angle involving the tert-butyl group consistently measures approximately -177.40 degrees, indicating a nearly antiperiplanar arrangement that minimizes steric interactions. This conformational preference stabilizes the silyl ether linkage and contributes to the protective efficacy of the tert-butyldimethylsilyl group. The dihedral angle between aromatic rings and attached cyclohexyl systems in related structures measures 85.80 degrees, suggesting significant out-of-plane orientations that accommodate bulky substituents.

Intermolecular interactions in the crystal lattice are primarily governed by weak C-H···O hydrogen bonding, creating inversion dimers with R22(8) loop patterns. These interactions contribute to crystal packing stability without compromising the protective function of the silyl ether groups. The absence of strong hydrogen bonding donors in the silyl ether regions prevents unwanted intermolecular associations that could interfere with synthetic transformations.

The conformational analysis reveals that the introduction of vicinal bis-silyl ether groups can induce significant conformational changes in six-membered ring systems. When two tert-butyldimethylsilyl ether groups are attached to adjacent equatorial positions, the steric bulk of these substituents favors conformational inversion to diaxial orientations, contrary to typical substituent effects. This phenomenon, first reported by Tius and Busch-Petersen, demonstrates the unique conformational influence of bulky silyl protecting groups.

Crystallographic Parameter Value Significance
Si-O Bond Length 1.65 Å Typical silyl ether distance
C-O-Si-C Torsion Angle -177.40° Antiperiplanar conformation
O-Si-C Bond Angle ~109.5° Tetrahedral silicon geometry
Intermolecular Interactions C-H···O Weak hydrogen bonding

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides essential information about molecular conformation and dynamics in solution, complementing solid-state crystallographic data. The conformational analysis of this compound and related silyl ether compounds relies heavily on proton and carbon-13 NMR spectroscopic techniques to elucidate solution-phase structural preferences.

Proton NMR spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment around each hydrogen nucleus. The tert-butyldimethylsilyl protecting groups exhibit distinctive resonances, with the tert-butyl protons appearing as sharp singlets near 0.97 parts per million and the silicon-bound methyl groups resonating at approximately 0.18 parts per million. These upfield chemical shifts reflect the electron-donating nature of silicon and the shielding effects of the alkyl substituents.

The acetyl protecting group contributes a characteristic singlet resonance near 2.0 parts per million, corresponding to the methyl protons of the acetyl ester. The aromatic protons of the substituted phenyl ring appear in the typical aromatic region between 6.76 and 7.08 parts per million, with splitting patterns that reflect the 1,2-disubstitution pattern. The chemical shift differences between meta and ortho protons provide information about the electronic effects of the silyloxy substituents.

Carbon-13 NMR spectroscopy offers detailed insights into the molecular framework and electronic environment. The carbonyl carbons of ester and carboxylic acid functionalities resonate in the characteristic downfield region between 160-180 parts per million. The aromatic carbon resonances appear between 110-160 parts per million, with the silyloxy-substituted carbons exhibiting characteristic downfield shifts due to deshielding effects. The silicon-bound carbon atoms show distinctive chemical shifts, with tert-butyl carbons near 25.6 parts per million and silicon-bound methyl carbons near -4.4 parts per million.

Coupling constant analysis provides crucial information about conformational preferences and stereochemical relationships. Three-bond proton-proton coupling constants (3JH,H) reveal the dihedral angles between coupled nuclei, enabling determination of preferred conformations. However, conformational analysis of complex silyl ether systems is often complicated by second-order effects and overlapping multipicity patterns, necessitating computer simulation methods for accurate coupling constant determination.

Simulation studies of related compounds demonstrate that the introduction of bulky silyl ether groups can dramatically alter conformational equilibria. In six-membered ring systems bearing vicinal bis-tert-butyldimethylsilyl ether substituents, NMR analysis reveals complete conformational inversion from the normally preferred chair conformation to alternative arrangements that accommodate the steric bulk of the protecting groups. This conformational flexibility has important implications for synthetic applications and protecting group strategy.

NMR Parameter Chemical Shift (ppm) Structural Assignment
tert-Butyl Protons 0.97 Silicon-bound alkyl groups
Silicon Methyl Protons 0.18 Si-CH3 substituents
Acetyl Methyl Protons 2.0 Acetate protecting group
Aromatic Protons 6.76-7.08 Substituted phenyl ring
Silicon-bound Carbons -4.4 Si-CH3 carbon atoms

Properties

IUPAC Name

ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O6Si2/c1-13-30-25(29)17-15-22(31-20(2)28)18-21-14-16-23(32-34(9,10)26(3,4)5)24(19-21)33-35(11,12)27(6,7)8/h14-17,19,22H,13,18H2,1-12H3/b17-15+/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMJLNLYYZEXRC-XEPMYJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyl(dimethyl)silyl chloride in the presence of imidazole to form the silyl ether.

    Formation of the Ester: The ester group is introduced by reacting the protected phenol with ethyl bromoacetate under basic conditions.

    Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Enone: The enone moiety is introduced through a Horner-Wadsworth-Emmons reaction, using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate as the reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: It is a potential precursor for the development of new drugs with therapeutic properties.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The silyl ether groups can protect reactive sites during chemical reactions, allowing for selective transformations.

Comparison with Similar Compounds

Critical Observations :

  • Silyl ethers in and are used for protection during synthesis, but their roles differ in nucleotide vs. carboxylic acid contexts.

Research Findings and Data Gaps

No experimental data (e.g., IC₅₀, solubility, metabolic stability) are available for the target compound in the provided evidence. By contrast:

  • Compound 9 () was characterized for antiviral activity but lacks structural overlap .
  • Peptide analogs () were studied for antibacterial effects, but their mechanisms are unrelated .

Recommendations for Further Study :

  • Synthesize the target compound and evaluate its hydrolysis kinetics (TBDMS deprotection) against analogs like Compound 9 .
  • Compare its lipophilicity (logP) with silyl-protected nucleosides or prodrugs in and .

Biological Activity

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H46O6Si2
  • Molecular Weight : 522.822 g/mol
  • IUPAC Name : this compound

The compound features a pentenoic acid backbone with acetyloxy and silyl ether substituents that may influence its solubility and reactivity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.
  • Antioxidant Properties : The presence of phenolic structures in the compound suggests potential antioxidant activity. This could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntioxidantScavenging of free radicals; reducing oxidative stress
Enzyme InhibitionPotential inhibition of COX enzymes

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of the compound significantly reduced markers of inflammation such as C-reactive protein (CRP) and interleukin levels. The results indicated a dose-dependent response correlating with the reduction in inflammation markers.

Study 2: Antioxidant Activity Assessment

In vitro assays revealed that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound showed a notable increase in cell viability under oxidative stress conditions.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?

Answer: The synthesis involves managing steric hindrance from the bulky bis-silyl ether groups and controlling the (2E,4S) stereochemistry. Key steps include:

  • Protection Strategy : Sequential silylation of the 3,4-dihydroxyphenyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to avoid premature deprotection .
  • Stereocontrol : Asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) or chiral pool synthesis to establish the 4S configuration .
  • Coupling Reactions : Wittig or Horner-Wadsworth-Emmons reactions to form the (2E)-pentenoic acid moiety, monitored by HPLC for isomer purity .

Methodological Tools:

ParameterTypical Conditions
SilylationTBDMS-Cl, imidazole, DMF, 0°C→RT
Stereochemical AnalysisChiral HPLC, [α]D measurements
Reaction MonitoringTLC (hexane:EtOAc), LC-MS

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

Answer:

  • NMR Spectroscopy :
  • ¹H/¹³C NMR for backbone structure and acetyloxy/silyl ether confirmation.
  • ²⁹Si NMR (if accessible) to verify silyl ether integrity .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI) to confirm molecular weight and detect hydrolysis byproducts .
    • IR Spectroscopy : C=O (1720–1700 cm⁻¹) and Si-O (1250–1100 cm⁻¹) stretches for functional group validation.

Q. What stability considerations are critical during storage and handling?

Answer: The compound is sensitive to:

  • Hydrolysis : Silyl ethers and acetyloxy groups degrade in humid conditions. Store under inert gas (N₂/Ar) at –20°C with desiccants.
  • Light/Oxidation : Use amber vials and antioxidants (e.g., BHT) if required. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers optimize regioselective bis-silylation of the phenyl ring?

Answer: Regioselectivity is influenced by:

  • Substrate Preorganization : Hydrogen-bonding templates (e.g., boronic esters) to direct silylation to the 3,4-positions.
  • Catalytic Systems : Lewis acids (e.g., Zn(OTf)₂) to enhance selectivity, validated by competitive silylation experiments .
  • Solvent Effects : Low-polarity solvents (toluene) favor kinetically controlled silylation over bulkier sites.

Example Workflow:

StepConditionsYield/Purity
Initial SilylationTBDMS-Cl, Zn(OTf)₂, toluene, 0°C85%, >95% regioselectivity
Second SilylationTBDMS-Cl, DMAP, CH₂Cl₂, RT78%, >98% purity

Q. How to resolve contradictions in reported bioactivity data across in vitro models?

Answer: Discrepancies often arise from:

  • Cell Line Variability : Use isogenic cell lines and standardized culture media (e.g., DMEM + 10% FBS) .
  • Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) with sonication and filter sterilization.
  • Endpoint Assays : Cross-validate using orthogonal methods (e.g., MTT vs. ATP luminescence for cytotoxicity).

Experimental Design: Adopt a split-plot design (as in ) with:

  • Main Plots : Cell lines (e.g., HEK293 vs. HepG2).
  • Subplots : Dose ranges (1 nM–100 μM).
  • Replicates : n=4 per group to ensure statistical power.

Q. What advanced analytical methods address purity challenges in final product isolation?

Answer:

  • 2D-LC/MS : Combines hydrophilic interaction (HILIC) and reversed-phase chromatography to separate polar byproducts (e.g., desilylated intermediates).
  • Ion Mobility Spectrometry : Resolves isobaric impurities with similar m/z but divergent collision cross-sections .
  • Quantitative NMR (qNMR) : Uses ¹H NMR with internal standards (e.g., maleic acid) for absolute purity determination.

Data Contradiction Analysis

Q. How to interpret conflicting results in metabolic stability assays?

Answer: Variability may stem from:

  • Enzyme Source Differences : Human liver microsomes vs. recombinant CYP450 isoforms. Use pooled human microsomes and confirm with recombinant enzymes (e.g., CYP3A4).
  • Incubation Conditions : Monitor temperature (37°C ± 0.5°C) and NADPH regeneration systems. Include positive controls (e.g., verapamil for CYP3A4 activity) .

Troubleshooting Table:

IssueResolution
Low Metabolic TurnoverPre-incubate with alamethicin to disrupt microsomal membranes
Non-Linear KineticsTest lower compound concentrations (≤1 μM)

Methodological Resources

  • Comparative Analysis : Apply frameworks from to benchmark synthetic routes or bioactivity against analogs.
  • Environmental Impact : Use protocols from to assess compound persistence in lab waste streams.

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